ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound known for its distinctive structure and diverse applications. Characterized by the presence of a benzo[c][1,2,5]thiadiazole core, this compound features unique functionalities that make it valuable in various scientific fields, including medicinal chemistry, materials science, and biological research.
Scientific Research Applications
In Chemistry
As a Precursor: : This compound serves as a precursor in the synthesis of more complex molecules in organic chemistry.
In Biology
Fluorescent Probes: : Due to its unique structure, it can be used in designing fluorescent probes for biological imaging.
In Medicine
Drug Development: : It shows potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.
In Industry
Material Science: : The compound is investigated for its applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : This step usually starts with the synthesis of 3-methylbenzo[c][1,2,5]thiadiazole via cyclization reactions involving suitable precursors under oxidative conditions. Common reagents include sulfur and an appropriate nitrogen source.
Acetylation: : The next step involves the acetylation of the synthesized benzo[c][1,2,5]thiadiazole derivative using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Coupling with Piperazine: : The acetylated intermediate is then coupled with piperazine in the presence of an appropriate base, such as triethylamine, to form the piperazine derivative.
Esterification: : Finally, the esterification of the piperazine derivative with ethanol in the presence of a suitable catalyst, like sulfuric acid, yields this compound.
Industrial Production Methods
In an industrial setting, the production may involve:
Batch Reactions: : Where each step is conducted separately in large reactors.
Continuous Flow Reactors: : To optimize reaction times and yields, ensuring consistent product quality.
Chemical Reactions Analysis
Ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions:
Oxidation: : The benzo[c][1,2,5]thiadiazole moiety can undergo further oxidation, typically using strong oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions can reduce the compound, using reagents such as palladium on carbon.
Substitution: : The piperazine ring is susceptible to nucleophilic substitution reactions, particularly at the nitrogen atoms.
Mechanism of Action
The exact mechanism of action depends on its application. In drug development, for example, its mechanism might involve:
Molecular Targets: : It interacts with specific proteins or enzymes, inhibiting their function.
Pathways: : It can modulate biochemical pathways, affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate: : Similar core structure but without the methyl and dioxidobenzo modifications.
Methyl 4-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate: : Methyl ester version with a slightly different reactivity and solubility profile.
Ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate stands out due to its unique modifications that enhance its stability and reactivity, making it particularly valuable in specific scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20-14-7-5-4-6-13(14)17(2)26(20,23)24/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMVPBEWMIJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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